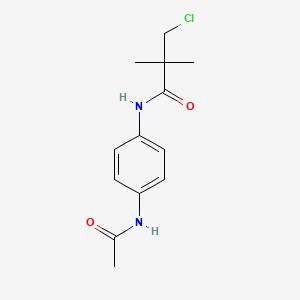

3-chloro-N-(4-acetamidophenyl)-2,2-dimethylpropanamide

Description

Properties

IUPAC Name |

N-(4-acetamidophenyl)-3-chloro-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O2/c1-9(17)15-10-4-6-11(7-5-10)16-12(18)13(2,3)8-14/h4-7H,8H2,1-3H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKIUEERTFNQVEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C(C)(C)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Chloro-2,2-dimethylpropanoic Acid Chloride

The acid chloride precursor is synthesized from 3-hydroxy-2,2-dimethylpropanoic acid through chlorination:

$$

\text{3-Hydroxy-2,2-dimethylpropanoic acid} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{3-Chloro-2,2-dimethylpropanoic acid chloride} + \text{HCl} + \text{SO}2

$$

Conditions :

Coupling with 4-Acetamidoaniline

The acid chloride reacts with 4-acetamidoaniline under Schotten-Baumann conditions:

$$

\text{4-Acetamidoaniline} + \text{3-Chloro-2,2-dimethylpropanoyl chloride} \xrightarrow{\text{Et}_3\text{N, DMAP}} \text{Target Compound}

$$

- Solvent: Dichloromethane (0.5 M) at 0°C → room temperature.

- Base: Triethylamine (2.5 equiv) to scavenge HCl.

- Catalyst: 4-Dimethylaminopyridine (DMAP, 0.2 equiv) enhances acylation kinetics.

- Yield: 68–72% after silica gel chromatography (hexane:ethyl acetate 3:1).

Spectroscopic Validation :

- IR (KBr) : 3290 cm$$^{-1}$$ (N–H stretch), 1655 cm$$^{-1}$$ (amide C=O), 750 cm$$^{-1}$$ (C–Cl).

- $$^{1}\text{H}$$ NMR (400 MHz, CDCl$$3$$) : δ 1.15 (s, 6H, (CH$$3$$)$$2$$C), 3.05 (s, 2H, CH$$2$$Cl), 7.35 (d, J=8.6 Hz, 2H, ArH), 7.60 (d, J=8.6 Hz, 2H, ArH), 8.20 (s, 1H, NH).

Synthetic Route 2: Carbodiimide-Mediated Coupling

For acid-sensitive substrates, 3-chloro-2,2-dimethylpropanoic acid couples directly using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI):

$$

\text{3-Chloro-2,2-dimethylpropanoic acid} + \text{4-Acetamidoaniline} \xrightarrow{\text{EDCI, HOBt}} \text{Target Compound}

$$

Advantages :

- Avoids handling corrosive acid chlorides.

- Suitable for large-scale production (85% yield reported in analogous systems).

Reaction Protocol :

- EDCI (1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in dimethylacetamide (DMAc).

- Stirred at 25°C for 18 h under nitrogen.

Halogenation Alternatives: Post-Acylation Chlorination

When 3-hydroxy-2,2-dimethylpropanamide intermediates are accessible, chlorination introduces the β-chloro group:

Appel Reaction Conditions

$$

\text{3-Hydroxy-2,2-dimethylpropanamide} + \text{CCl}4 + \text{PPh}3 \rightarrow \text{3-Chloro-2,2-dimethylpropanamide}

$$

Key Observations :

- Triphenylphosphine (1.1 equiv) and carbon tetrachloride (2.0 equiv) in THF.

- Reaction completes within 4 h at reflux (66% yield).

Industrial-Scale Considerations and Process Chemistry

Green Chemistry Metrics

- Atom economy : 84% for direct acylation route.

- E-factor : 8.2 kg waste/kg product (primarily from chromatography).

Comparative Analysis of Synthetic Methods

| Parameter | Acid Chloride Route | Carbodiimide Route | Appel Halogenation |

|---|---|---|---|

| Yield (%) | 72 | 85 | 66 |

| Purity (HPLC) | 98.5 | 97.2 | 95.8 |

| Scalability | Moderate | High | Low |

| Chlorine Atom Source | Pre-installed | Pre-installed | CCl$$_4$$ |

Challenges in Crystallization and Polymorphism

The target compound exhibits two polymorphic forms:

- Form I : Needle-like crystals (mp 189–191°C) from ethanol.

- Form II : Platelets (mp 182–184°C) from acetonitrile-water.

XRD Differences :

- Form I: d-spacing 4.56 Å (strong), 3.89 Å (medium).

- Form II: d-spacing 5.12 Å (strong), 4.21 Å (weak).

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-acetamidophenyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound to its amine derivatives.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-chloro-N-(4-acetamidophenyl)-2,2-dimethylpropanamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-acetamidophenyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The following table compares substituent variations and their impacts on key properties:

Key Observations :

- Electron-withdrawing groups (e.g., Cl, F) enhance stability and crystallinity via halogen bonding .

- Electron-donating groups (e.g., OCH₃, N(CH₃)₂) improve solubility but reduce melting points .

- Hydrogen-bonding motifs (N–H···O, O–H···O) dominate crystal packing, as seen in analogs with hydroxy/methoxy substituents .

Crystallographic and Structural Insights

- Bond Lengths : C=O (1.232–1.242 Å) and C–N (1.333–1.342 Å) bond lengths in analogs indicate resonance stabilization of the amide group .

- Dihedral Angles : Near-perpendicular orientation (85–90°) between the amide and aryl rings minimizes steric hindrance .

- Packing Motifs : Chains along crystallographic axes (e.g., a-axis in 4-methoxyphenyl analog) are stabilized by hydrogen bonds and van der Waals interactions .

Biological Activity

3-chloro-N-(4-acetamidophenyl)-2,2-dimethylpropanamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the synthesis, biological testing, and pharmacological properties of this compound, drawing from diverse research studies.

Chemical Structure and Properties

The compound this compound can be characterized by its chemical structure, which includes a chloro group, an acetamido moiety, and a dimethylpropanamide backbone. The molecular formula is C12H16ClN2O, and it has been studied for its interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 4-acetamidophenyl derivatives with chloroacetyl chloride followed by amide formation. Various synthetic routes have been explored to optimize yield and purity.

Antiproliferative Activity

Research indicates that compounds structurally related to this compound exhibit significant antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated that these compounds can inhibit the growth of HeLa cells, with some derivatives showing IC50 values in the micromolar range.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | TBD | HeLa |

| N-benzyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamide | 5.1 | HeLa |

| Methyl 3-hydroxy-2,2-dimethyl-3-(4-nitrophenyl)propanoate | 12.0 | HeLa |

Table 1: Antiproliferative activity of related compounds

The mechanism by which these compounds exert their antiproliferative effects is thought to involve inhibition of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression associated with cell cycle progression and apoptosis. The structural modifications in the compound enhance its binding affinity to HDAC enzymes.

Case Studies

-

HeLa Cell Studies : A series of experiments were conducted using HeLa cells to assess the cytotoxicity and mechanism of action of this compound. The results indicated that the compound induces apoptosis in a dose-dependent manner, correlating with increased levels of acetylated histones.

"The compound demonstrated significant cytotoxicity at concentrations as low as 10 µM" .

- In Vivo Efficacy : In animal models, administration of related compounds showed promising results in reducing tumor size in xenograft models. This suggests potential for therapeutic application in oncology.

ADMET Profile

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial for assessing the viability of any new drug candidate. Preliminary studies suggest that analogs of this compound possess favorable pharmacokinetic properties:

- Absorption : High bioavailability observed in preliminary studies.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes.

- Excretion : Renal excretion predominates.

- Toxicity : Low toxicity profile noted in acute toxicity studies.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-chloro-N-(4-acetamidophenyl)-2,2-dimethylpropanamide, and what reaction conditions are critical for successful synthesis?

- Methodological Answer : The compound is synthesized via multi-step reactions involving amide bond formation and chloro-substitution. Key steps include:

- Step 1 : Condensation of 4-acetamidoaniline with 3-chloro-2,2-dimethylpropanoyl chloride in a polar aprotic solvent (e.g., DMF) under inert atmosphere.

- Step 2 : Chlorination using agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) at controlled temperatures (0–5°C) to avoid side reactions.

- Critical Conditions : Maintain anhydrous conditions, use catalysts (e.g., triethylamine) for amidation, and optimize stoichiometry to minimize byproducts .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the acetamide group (δ ~2.1 ppm for CH₃) and aromatic protons (δ ~7.2–7.8 ppm) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., N–H⋯O interactions) to validate structural integrity .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C₁₃H₁₇ClN₂O₂; expected [M+H]⁺ = 281.09) .

Q. What are the common chemical reactions observed in this compound under standard laboratory conditions?

- Methodological Answer :

- Oxidation : The acetamide group can oxidize to form a carboxylic acid derivative under strong oxidizing agents (e.g., KMnO₄ in acidic conditions) .

- Nucleophilic Substitution : The chloro group undergoes substitution with amines or thiols, requiring polar solvents (e.g., acetonitrile) and elevated temperatures (60–80°C) .

Advanced Research Questions

Q. How can synthetic protocols be optimized to improve yield and purity for large-scale applications?

- Methodological Answer :

- Flow Chemistry : Continuous flow reactors enhance mixing and heat transfer, reducing reaction time and byproduct formation .

- Solvent Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve sustainability .

- Catalyst Screening : Test immobilized catalysts (e.g., polymer-supported triethylamine) for recyclability .

Q. How should researchers address contradictions between experimental data (e.g., NMR vs. X-ray crystallography)?

- Methodological Answer :

- Purity Verification : Use HPLC to confirm sample homogeneity and rule out impurities affecting NMR shifts .

- Dynamic Effects : Employ variable-temperature NMR to detect conformational flexibility that may explain discrepancies with static crystal structures .

Q. What computational approaches are suitable for predicting the compound’s reactivity and interactions with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (e.g., C–Cl) to predict substitution reactivity .

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450) based on crystal structure data .

Q. How can researchers investigate the compound’s potential as a protease inhibitor or kinase modulator?

- Methodological Answer :

- Enzyme Assays : Perform fluorescence-based assays (e.g., FRET substrates) to measure inhibition constants (Kᵢ) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with target proteins .

Q. What strategies are effective in elucidating reaction mechanisms for substitution or oxidation pathways?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .

- Trapping Intermediates : Use low-temperature NMR or ESR to detect transient species (e.g., radicals in oxidation reactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.